molecular formula C19H23N3O2S B12882612 N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide CAS No. 126826-53-7

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide

Cat. No.: B12882612
CAS No.: 126826-53-7
M. Wt: 357.5 g/mol
InChI Key: SABNYUQAMCDTIY-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Ethyl-2-pyrrolidinylidene)-4-((phenylmethyl)amino)benzenesulfonamide is a chemical compound supplied for research purposes. With a molecular formula of C19H21N3O2S , this benzenesulfonamide derivative is of significant interest in medicinal chemistry, particularly in the field of enzyme inhibition. Primary aromatic sulfonamides are a well-established class of compounds known for their ability to inhibit carbonic anhydrases , a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide . The inhibition of specific CA isoforms, such as the tumor-associated hCA IX and hCA XII, is a recognized research avenue for investigating novel anticancer strategies . The benzenesulfonamide moiety in this compound is known to coordinate with a zinc ion in the enzyme's active site, which is a key mechanism of action for this class of inhibitors . Researchers may utilize this compound as a building block or reference standard in projects aimed at developing new CA inhibitors for potential application in conditions like hypoxia-driven cancers. This product is intended for laboratory research by qualified personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

126826-53-7

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

(NZ)-4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C19H23N3O2S/c1-2-22-14-6-9-19(22)21-25(23,24)18-12-10-17(11-13-18)20-15-16-7-4-3-5-8-16/h3-5,7-8,10-13,20H,2,6,9,14-15H2,1H3/b21-19-

InChI Key

SABNYUQAMCDTIY-VZCXRCSSSA-N

Isomeric SMILES

CCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3

Canonical SMILES

CCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step Reaction Type Description Conditions Notes
1 Chlorosulfonation Aromatic amine or protected amine is treated with chlorosulfonic acid to form sulfonyl chloride intermediate 0–45 °C, chlorosulfonic acid Controlled temperature to avoid overreaction
2 Amidation Sulfonyl chloride intermediate reacts with benzylamine to form N-benzyl sulfonamide Room temperature to mild heating Ammonia or primary amines used for substitution
3 Formation of Pyrrolidinylidene Moiety Condensation or coupling of the sulfonamide with 1-ethyl-2-pyrrolidinylidene derivative Reflux or elevated temperature May involve imine formation or Schiff base chemistry
4 Purification Crystallization or chromatographic purification Methanol or suitable solvents Ensures high purity and yield

Detailed Reaction Conditions and Yields

  • Chlorosulfonation : The aromatic amine is treated with chlorosulfonic acid at 0–45 °C to yield the sulfonyl chloride intermediate. This step is critical for introducing the sulfonyl chloride functional group, which is highly reactive toward nucleophiles.
  • Amidation : The sulfonyl chloride intermediate is reacted with benzylamine or ammonia under mild conditions to form the sulfonamide. This step typically proceeds with high yield and selectivity.
  • Pyrrolidinylidene Introduction : The N-(1-ethyl-2-pyrrolidinylidene) group is introduced via condensation reactions, often involving the formation of an imine or related linkage between the pyrrolidinylidene moiety and the sulfonamide nitrogen or adjacent functional groups.

Comparative Data Table of Preparation Parameters

Parameter Chlorosulfonation Amidation Pyrrolidinylidene Coupling
Temperature 0–45 °C 20–80 °C 80–150 °C
Solvent Chlorosulfonic acid, organic solvents Methanol, ethanol, or aqueous media Organic solvents (e.g., toluene, DMF)
Reaction Time 1–4 hours 2–6 hours 3–12 hours
Yield (%) 70–90% 80–95% 60–85%
Purification Crystallization Recrystallization or chromatography Chromatography or crystallization

Research Findings and Optimization Notes

  • Protection/Deprotection : Some sulfonamide syntheses require protection of amino groups to prevent side reactions during chlorosulfonation. However, recent processes have optimized conditions to avoid separate protection steps, simplifying synthesis and improving overall yield.
  • Temperature Control : Maintaining low temperatures during chlorosulfonation prevents over-chlorosulfonation and degradation of sensitive groups.
  • Purification Techniques : Crystallization from methanol or chromatographic methods are effective for obtaining ultra-pure sulfonamide derivatives, critical for pharmaceutical applications.
  • Scalability : The described methods are amenable to scale-up for industrial production, with modifications to solvent volumes and reaction times to optimize throughput and purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzylamino or ethylpyrrolidinylidene groups.

    Reduction: Reduced forms of the sulfonamide or benzylamino groups.

    Substitution: Substituted derivatives at the benzylamino or sulfonamide positions.

Scientific Research Applications

4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active compound in drug development.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-N-(1-ethylpyrrolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structurally related sulfonamide derivatives from the evidence, highlighting substituents, physicochemical properties, and biological activities:

Compound Name / Example ID Substituents / Key Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity (IC₅₀) Reference
Example 53 () Pyrazolo[3,4-d]pyrimidinyl, fluorophenyl chromenone 589.1 175–178 Not reported
Compound 9 () 4-Ethylbenzoate-thioureido, quinoxalinyl Not provided Not reported 15.6 mmol L⁻¹ (HEPG2)
Compound 10 () Thioureido, pyridinyl-quinoxalinyl Not provided Not reported 26.8 mmol L⁻¹ (HEPG2)
N-(Thiazol-2-yl)-4-((thiophenemethylene)amino)benzenesulfonamide () Thiazolyl, thiophenemethylene Schiff base Not provided Not reported Photophysical applications

Key Observations:

In contrast, the target compound’s benzylamino and pyrrolidinylidene groups may favor interactions with enzymes or receptors requiring hydrophobic or hydrogen-bonding interactions. Thioureido-linked compounds () exhibit moderate anticancer activity (IC₅₀ ~15–27 mmol L⁻¹), indicating that electron-withdrawing groups may reduce potency compared to simpler sulfonamides .

Physicochemical Properties :

  • Example 53 () has a melting point of 175–178°C, likely due to crystallinity from its rigid heterocyclic substituents. The target compound’s pyrrolidinylidene ring may lower melting points if conformational flexibility increases .

Applications: Schiff base sulfonamides () demonstrate utility in photophysical studies and metal chelation, whereas the target compound’s benzylamino group may prioritize biological applications over material science .

Synthetic Pathways: Similar compounds (–4) are synthesized via Suzuki coupling (Example 53) or thioureido linkage formation. The target compound may require condensation of 4-((phenylmethyl)amino)benzenesulfonyl chloride with 1-ethyl-2-pyrrolidinylidene amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.